Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Overview
Description
Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a chemical compound with the molecular formula C13H13BClF3KNO2 . It is offered by several scientific research suppliers .
Molecular Structure Analysis
The molecular structure of Potassium 1-Boc-6-chloroindole-2-trifluoroborate is represented by the formula C13H13BClF3KNO2 . Detailed structural analysis is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving Potassium 1-Boc-6-chloroindole-2-trifluoroborate are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-BOC-6-CHLOROINDOLE, a related compound, include a melting point of 85-87°C and a density of 1.19 . Storage recommendations include keeping the compound sealed in a dry environment at 2-8°C . Specific properties of Potassium 1-Boc-6-chloroindole-2-trifluoroborate are not provided in the search results .Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis for Potassium 1-Boc-6-chloroindole-2-trifluoroborate were not detailed in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 2: Liquid-like Poly(6-chloroindole)
- Summary of Application : A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibits a high electric conductivity and is a good blue-light emitter .
- Methods of Application : The synthesis involved chemical oxidative polymerization in ethanol/water miscible solvents . The specific use of Potassium 1-Boc-6-chloroindole-2-trifluoroborate in this process was not detailed in the source.
- Results or Outcomes : The liquid-like poly(6-chloroindole) was flowable at or near room temperature and was dissoluble in many solvents. It exhibited a high electric conductivity of 2 S m−1 at room temperature and 10 S m at 50 ℃ .
Safety And Hazards
properties
IUPAC Name |
potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLDAMXBGHRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718661 | |
Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-Boc-6-chloroindole-2-trifluoroborate | |
CAS RN |
1073468-33-3 | |
Record name | Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.